molecular formula C14H19NO2 B11813012 Ethyl 6-phenylpiperidine-3-carboxylate

Ethyl 6-phenylpiperidine-3-carboxylate

Cat. No.: B11813012
M. Wt: 233.31 g/mol
InChI Key: VRIDQIGLSYHFCH-UHFFFAOYSA-N
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Description

Ethyl 6-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-phenylpiperidine-3-carboxylate typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol at ambient temperature . The process involves the formation of a piperidine ring through cyclization and subsequent esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 6-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-phenylpiperidine-3-carboxylate
  • Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
  • Piperine

Uniqueness

Ethyl 6-phenylpiperidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6-phenylpiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is substituted at the 6-position with a phenyl group and at the 3-position with an ethyl ester. This structural configuration contributes to its unique pharmacological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's ketone and ester functionalities allow it to participate in biochemical reactions that may inhibit or activate specific enzymes involved in cellular signaling pathways. The phenyl group enhances its binding affinity to target proteins, which is crucial for its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise as an inhibitor of tumor cell proliferation, potentially through apoptosis induction or cell cycle arrest. Specific studies have indicated that the compound can modulate signaling pathways associated with cancer cell survival and growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Variations in the phenyl substitution or modifications to the piperidine ring can significantly influence its efficacy and selectivity against target pathogens or cancer cells.

ModificationBiological ActivityNotes
Phenyl Group PositionIncreased potency against bacteriaPositioning affects binding affinity
Alkyl Chain LengthOptimal activity observed with ethyl groupLonger chains may reduce solubility
Functional Group VariationAltered interaction with enzymesSpecific groups enhance or inhibit activity

Case Study 1: Antimicrobial Efficacy

A study published in RSC Medicinal Chemistry highlighted the antimicrobial activity of this compound against Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, demonstrating significant potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation reported in PubMed Central, this compound was evaluated for its anticancer effects on human breast cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM across different cell lines. These findings suggest that further development could lead to new cancer therapies based on this compound .

Properties

IUPAC Name

ethyl 6-phenylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-9-13(15-10-12)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIDQIGLSYHFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(NC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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